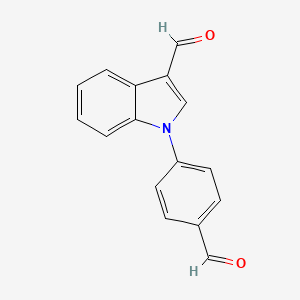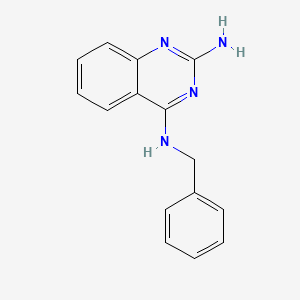
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of tetrahydroquinoline, a type of organic compound consisting of a quinoline system (a benzene ring fused to a pyridine ring) that has been fully reduced to a cyclohexane structure . It also contains a cyclopropanecarbonyl group, which is a carbonyl group (C=O) attached to a cyclopropane ring .
Molecular Structure Analysis
The molecular structure of this compound would be expected to feature a fully saturated six-membered ring (from the tetrahydroquinoline), a three-membered ring (from the cyclopropane), and multiple ether linkages (from the triethoxybenzamide component) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the ether groups and the carbonyl group. The ether groups could potentially undergo reactions with strong acids, while the carbonyl group could be involved in various addition or substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ether and carbonyl groups could impact its polarity and solubility .科学的研究の応用
Synthesis and Chemical Properties
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide, due to its complex structure, is likely involved in various synthetic and chemical property studies. For instance, compounds with similar structures have been involved in studies exploring dicyanomethylene compounds as cyanation reagents, where compounds act via hydride abstraction followed by the addition of cyanide to the iminium carbon atom forming carbonitriles in moderate yields (Döpp, Jüschke, & Henkel, 2002). Additionally, similar compounds have been explored for their ability to undergo unique cyclopropanation processes, leading to novel cyclopropane derivatives with potential utility in various chemical syntheses (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Catalytic Activity and Chemical Transformations
Compounds with structural similarities have been employed in catalytic activities, such as gold-catalyzed cascade cyclizations, which efficiently convert certain ynamides into indoloquinolines. This process demonstrates the potential for using related compounds in complex chemical transformations involving the formation of valuable heterocyclic compounds (Tokimizu, Oishi, Fujii, & Ohno, 2014).
Heterocyclic Compound Formation
The synthesis of heterocyclic compounds, such as quinazolinones and tetrahydroquinolines, using similar structures has been extensively studied. These compounds serve as key intermediates in the synthesis of a wide range of biologically active molecules. For example, diastereoselective construction of cyclopropane-fused tetrahydroquinolines via sequential annulation reactions highlights the utility of related structures in synthesizing complex heterocycles with potential pharmacological applications (Wang, Shen, Xie, You, Zhao, & Yuan, 2020).
Mechanistic Studies and Chemical Interactions
Research involving similar compounds often includes mechanistic studies that provide insights into the underlying processes of chemical reactions. For instance, studies on the mechanism of methylenecyclopropane rearrangements triggered by photoinduced electron transfer reveal complex interactions and transformations that such compounds can undergo, shedding light on their reactivity and potential applications in synthetic chemistry (Ikeda, Akiyama, Takahashi, Nakamura, Ishizaki, Shiratori, Ohaku, Goodman, Houmam, Wayner, Tero-Kubota, & Miyashi, 2003).
Safety and Hazards
特性
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4,5-triethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O5/c1-4-31-22-14-19(15-23(32-5-2)24(22)33-6-3)25(29)27-20-12-11-17-8-7-13-28(21(17)16-20)26(30)18-9-10-18/h11-12,14-16,18H,4-10,13H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFSTHPLNBXGSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(CCCN3C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3,4,5-triethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-ethylbenzimidazol-2-yl)ethyl]benzamide](/img/structure/B2610205.png)

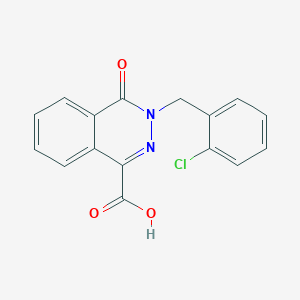
![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2610212.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-1-phenyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2610213.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-nitrophenyl)ethanone](/img/structure/B2610214.png)

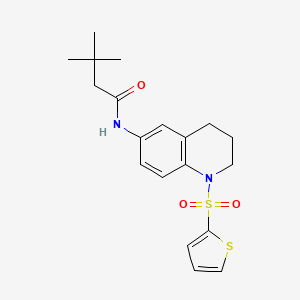
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2610222.png)
![2-[Methyl-(2-thiophen-2-ylquinazolin-4-yl)amino]ethanol](/img/structure/B2610224.png)
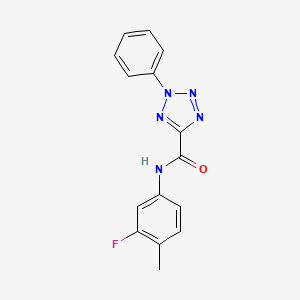
![6-(2-Ethoxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2610226.png)
